molecular formula C27H24FN3O4S B2998535 3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113137-03-3

3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2998535
CAS No.: 1113137-03-3
M. Wt: 505.56
InChI Key: KHAIAKGYWFQIHP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
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Biological Activity

The compound 3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative that exhibits potential biological activity. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₁₈FNO₃S
  • Molecular Weight : 319.35 g/mol

Anticancer Activity

Research indicates that this compound has shown moderate anticancer activity against various cancer cell lines. In a study evaluating its effects on leukemia and solid tumor cell lines, the compound demonstrated selective cytotoxicity. The National Cancer Institute (NCI) screening revealed that at a concentration of 10 µM, it exhibited slight sensitivity in four cancer cell lines, particularly in leukemia models (Table 1) .

Cell Line TypeSensitivity Level
LeukemiaHigh
MelanomaModerate
LungLow
ColonLow

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that it possesses dual inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The IC₅₀ values for AChE and BChE were found to be approximately 10.4 µM and 7.7 µM, respectively .

Anti-inflammatory Activity

In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The presence of the fluorine atom enhances its interaction with the active sites of COX enzymes, leading to reduced production of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the presence of electron-withdrawing groups such as fluorine. Molecular docking studies suggest strong interactions between the compound and active sites of enzymes involved in inflammation and cancer progression .

Case Studies

  • Leukemia Cell Lines : A specific study highlighted the compound's effectiveness against leukemia cell lines, noting a significant reduction in cell viability at concentrations above 5 µM.
  • Breast Cancer Models : In breast cancer models (MCF-7), the compound displayed moderate cytotoxicity with an IC₅₀ value of 14.24 µM .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c1-3-14-29-25(33)18-6-13-22-23(15-18)30-27(31(26(22)34)20-9-7-19(28)8-10-20)36-16-24(32)17-4-11-21(35-2)12-5-17/h4-13,15H,3,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAIAKGYWFQIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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